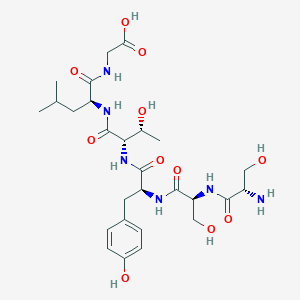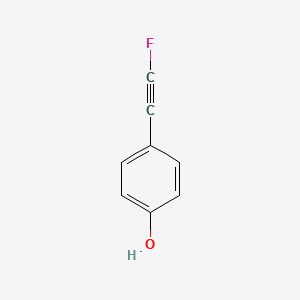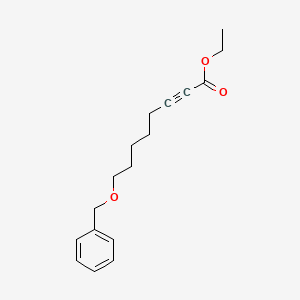![molecular formula C25H26OSi B14178706 tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane CAS No. 917607-32-0](/img/structure/B14178706.png)
tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane is an organosilicon compound with the molecular formula C25H26OSi. This compound features a tert-butyl group, an indenyl moiety, and a diphenylsilane group, making it a unique and versatile molecule in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane typically involves the reaction of 1H-indene with tert-butylchlorodiphenylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The tert-butyl group or the indenyl moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce simpler silanes.
Applications De Recherche Scientifique
tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the study of silicon-based biochemistry.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, while the indenyl moiety can participate in π-π interactions. The diphenylsilane group can form strong Si-O bonds, making the compound stable and reactive under specific conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl[(1H-inden-7-yl)oxy]dimethylsilane
- tert-Butyl[(1H-inden-7-yl)oxy]diethylsilane
- tert-Butyl[(1H-inden-7-yl)oxy]diphenylgermane
Uniqueness
tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane is unique due to its combination of a tert-butyl group, an indenyl moiety, and a diphenylsilane group. This combination provides the compound with distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
917607-32-0 |
|---|---|
Formule moléculaire |
C25H26OSi |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
tert-butyl-(3H-inden-4-yloxy)-diphenylsilane |
InChI |
InChI=1S/C25H26OSi/c1-25(2,3)27(21-14-6-4-7-15-21,22-16-8-5-9-17-22)26-24-19-11-13-20-12-10-18-23(20)24/h4-17,19H,18H2,1-3H3 |
Clé InChI |
YPOSNKYUAQFUHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC4=C3CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B14178626.png)
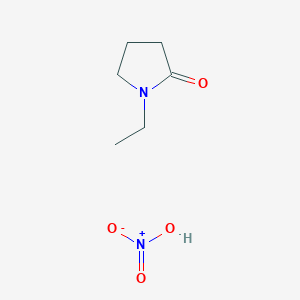
![2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14178651.png)
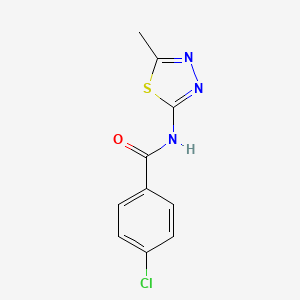
![2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178656.png)
![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14178662.png)
![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester](/img/structure/B14178669.png)
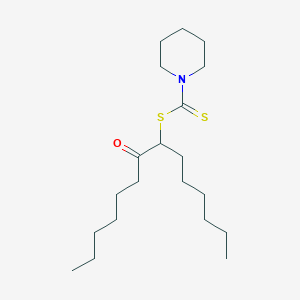
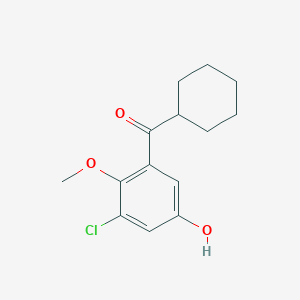
![(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione](/img/structure/B14178686.png)

